4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine: is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound features a pyrazolo[1,5-a]pyrimidine core substituted with an isopropyl group at the 5-position, a methyl group at the 2-position, a phenyl group at the 3-position, and a morpholine group at the 7-position. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core[_{{{CITATION{{{2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c ...](https://link.springer.com/content/pdf/10.1186/s13065-017-0282-4.pdf). One common approach is the reaction of a suitable pyrazole derivative with a phenyl-substituted aldehyde or ketone under acidic conditions[{{{CITATION{{{2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the formation of the pyrazolo[1,5-a]pyrimidine ring[{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste and byproducts.
Chemical Reactions Analysis
Types of Reactions
4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Reduction: : Reduction reactions can be used to modify the compound's functional groups[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Substitution: : Substitution reactions can introduce new substituents at different positions on the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... These products can exhibit different biological and chemical properties, making them useful in various applications.
Scientific Research Applications
4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine: has several scientific research applications:
Chemistry: : The compound is used as a building block in organic synthesis and as a reagent in chemical reactions[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Biology: : It serves as a tool in biological studies to investigate cellular processes and molecular interactions[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Medicine: : The compound has potential therapeutic applications, including the development of new drugs[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Industry: : It is used in the production of materials and chemicals with specific properties[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Mechanism of Action
The mechanism by which 4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the context in which the compound is used and the specific biological system under study.
Comparison with Similar Compounds
4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine: can be compared with other similar compounds, such as:
Roscovitine: : A well-known pyrazolo[1,5-a]pyrimidine derivative used in biological research[_{{{CITATION{{{_3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....
Pyrazolo[3,4-d]pyrimidine: : Another related compound with applications in medicinal chemistry[_{{{CITATION{{{_3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....
Phenylpyrazoles: : A class of compounds containing a phenylpyrazole skeleton.
These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical and biological properties[_{{{CITATION{{{3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_4{5-(2-PHENYLPYRAZOLO[1,5-A]PYRIDIN-3-YL)-1H-PYRAZOLO[3,4-C]PYRIDAZIN-3 ...](https://go.drugbank.com/drugs/DB07794).
Properties
IUPAC Name |
4-(2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14(2)17-13-18(23-9-11-25-12-10-23)24-20(21-17)19(15(3)22-24)16-7-5-4-6-8-16/h4-8,13-14H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULASUUEBOYICQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49648426 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.